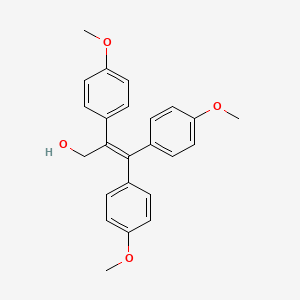
2,3,3-Tris(4-methoxyphenyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Tris(4-methoxyphenyl)prop-2-en-1-ol: is an organic compound characterized by the presence of three 4-methoxyphenyl groups attached to a prop-2-en-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Tris(4-methoxyphenyl)prop-2-en-1-ol typically involves the condensation of 4-methoxybenzaldehyde with appropriate precursors under basic conditions. One common method involves the use of sodium hydroxide as a base to facilitate the aldol condensation reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be employed in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,3-Tris(4-methoxyphenyl)prop-2-en-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
- 2,3,3-Tris(4-methoxyphenyl)prop-2-en-1-one
- 3-(4-methoxyphenyl)prop-2-yn-1-ol
Comparison:
- 2,3,3-Tris(4-methoxyphenyl)prop-2-en-1-ol is unique due to the presence of three 4-methoxyphenyl groups, which impart distinct chemical and physical properties compared to its analogs.
- 2,3,3-Tris(4-methoxyphenyl)prop-2-en-1-one differs by having a ketone group instead of an alcohol group, affecting its reactivity and applications.
- 3-(4-methoxyphenyl)prop-2-yn-1-ol has a different backbone structure, leading to variations in its chemical behavior and potential uses.
Properties
CAS No. |
5159-84-2 |
|---|---|
Molecular Formula |
C24H24O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2,3,3-tris(4-methoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C24H24O4/c1-26-20-10-4-17(5-11-20)23(16-25)24(18-6-12-21(27-2)13-7-18)19-8-14-22(28-3)15-9-19/h4-15,25H,16H2,1-3H3 |
InChI Key |
SYGNAQKIRBXBLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


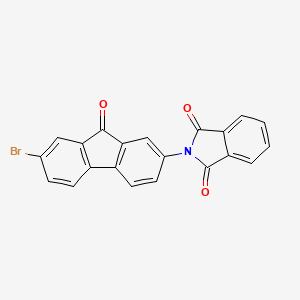
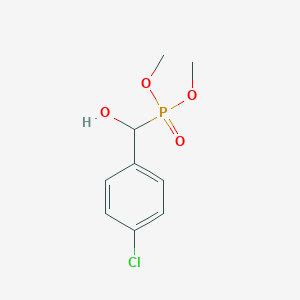
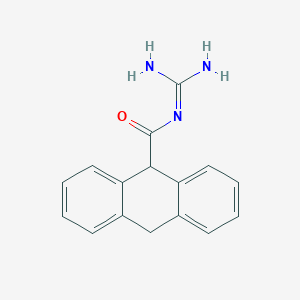
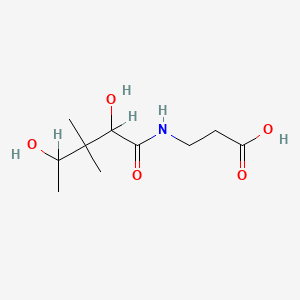

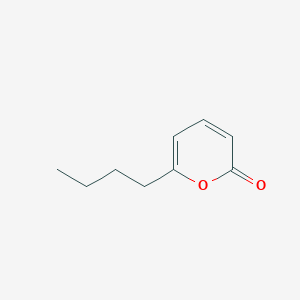

![1-Bromo-2-[(2-bromophenoxy)methyl]benzene](/img/structure/B14738885.png)
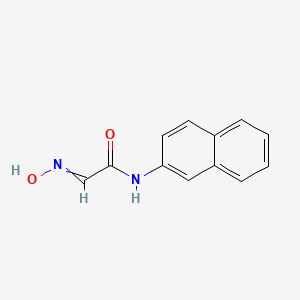
![2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol](/img/structure/B14738888.png)
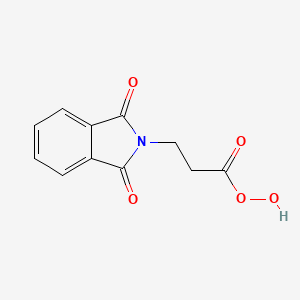

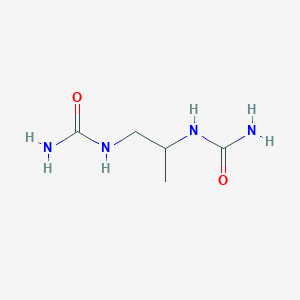
![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
